molecular formula C15H22O3 B2413579 Antibiotic JBIR 27 CAS No. 1172094-65-3

Antibiotic JBIR 27

Número de catálogo B2413579
Número CAS: 1172094-65-3
Peso molecular: 250.338
Clave InChI: VXPARNCTMSWSHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Antibiotic JBIR 27 is a novel sesquiterpenoid that has been isolated from the culture broth of Penicillium sp. SS080624SCf1 . It has shown promising results in preclinical studies. The emergence of antibiotic-resistant bacteria has become a global health threat and researchers are constantly developing new antibiotics with improved efficacy and reduced resistance.

Aplicaciones Científicas De Investigación

Novel Compound Discovery

  • JBIR-06, a Compound from Streptomyces sp. ML55 : JBIR-06, an antimycin family member, was isolated from Streptomyces sp. ML55, showing potential as a novel compound with biological significance (Ueda et al., 2008).

Purification and Structural Analysis

  • Isolation and Purification of JBIR-99 : The antibiotic polyketide JBIR-99 was efficiently isolated and purified from the marine fungus Meyerozyma guilliermondii, highlighting its potential for further investigation (Wu et al., 2019).

Synthesis and Configuration

  • Total Syntheses of JBIR-06 and Related Depsipeptides : The first total synthesis of JBIR-06, a 12-membered antimycin-class antibiotic, was accomplished, confirming its absolute configuration and expanding understanding of its structural properties (Hamada et al., 2019).

Discovery of New Antibiotics

  • JBIR-150 from Marine-derived Streptomyces sp. : The discovery of JBIR-150, a novel 20-membered macrolactam antibiotic, from marine-derived actinomycete shows promise in expanding antibiotic options (Kawahara et al., 2018).

Biological Characterization

  • Hygrobafilomycin Antibiotic JBIR-100 : JBIR-100, a fumarate-containing hygrolide, was identified from Streptomyces varsoviensis, offering insights into its antimicrobial activity and potential for further pharmaceutical development (Molloy et al., 2016).

Novel Sesquiterpenes Discovery

  • JBIR-27 and -28 from Penicillium sp. : The isolation of novel sesquiterpenoids JBIR-27 and JBIR-28 from Penicillium sp. SS080624SCf1 adds to the growing list of novel metabolites with potential pharmacological applications (Motohashi et al., 2009).

Antimicrobial and Antifungal Activities

  • JBIR-03 with Anti-MRSA Activity : The discovery of JBIR-03, an indole-diterpene with anti-MRSA and antifungal activities, from Dichotomomyces cejpii var. cejpii, highlights the potential of natural products in addressing resistant pathogens (Ogata et al., 2007).

Direcciones Futuras

The future directions for JBIR 27 and similar antibiotics involve continued research and development to combat antimicrobial resistance . This includes promoting and implementing innovative solutions, such as antibiotic stewardship programmes, hand hygiene protocols, ample supply of personal protective equipment, standardized treatment guidelines for antibiotic prescribing, clinician and patient educational programmes, and health policy initiatives .

Propiedades

IUPAC Name

6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9(2)12-7-15(8-16)10(3)13(17)5-4-11(15)6-14(12)18/h6,10,12-13,16-17H,1,4-5,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPARNCTMSWSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2=CC(=O)C(CC12CO)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic JBIR 27

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antibiotic JBIR 27
Reactant of Route 2
Antibiotic JBIR 27
Reactant of Route 3
Antibiotic JBIR 27
Reactant of Route 4
Antibiotic JBIR 27
Reactant of Route 5
Antibiotic JBIR 27
Reactant of Route 6
Antibiotic JBIR 27

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.